molecular formula C18H20ClNO3 B297087 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide

Cat. No. B297087
M. Wt: 333.8 g/mol
InChI Key: SHNNRCGVEUZLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "clofibric acid derivative" and has shown promise in various fields such as pharmacology, biochemistry, and toxicology. In

Mechanism of Action

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide acts as a PPARα agonist. PPARα is a nuclear receptor that regulates lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα by the compound leads to the upregulation of genes involved in lipid metabolism and downregulation of genes involved in inflammation. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide have been extensively studied. The compound has been shown to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. It has also been shown to decrease inflammation in various tissues and organs. In addition, the compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide in lab experiments is its high purity and yield. The compound has been synthesized using optimized methods that yield high-quality product. Another advantage is its specificity for PPARα, which allows for targeted studies of the role of PPARα in various biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects in some studies, which may limit its use in certain applications.

Future Directions

There are many future directions for research involving 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide. One direction is the development of new therapeutic agents based on the compound's anti-inflammatory, anti-cancer, and anti-diabetic properties. Another direction is the investigation of the compound's potential use as a tool for studying PPARα in various biological processes. Additionally, further studies are needed to determine the compound's potential toxicity and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide involves the reaction of 4-chlorophenol and 2-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methylpropanoyl chloride to yield the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been used in various studies to investigate the mechanism of action of various drugs and to develop new therapeutic agents. It has also been used as a tool to study the role of peroxisome proliferator-activated receptor alpha (PPARα) in various biological processes.

properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C18H20ClNO3/c1-4-22-16-8-6-5-7-15(16)20-17(21)18(2,3)23-14-11-9-13(19)10-12-14/h5-12H,4H2,1-3H3,(H,20,21)

InChI Key

SHNNRCGVEUZLQL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.